Physicochemical Baseline Comparison: CLogP and HBD/HBA Profile vs. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
The target compound is differentiated from the non-cyanated analog 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by the presence of the 5-cyano group, which is predicted to reduce CLogP by approximately 0.3–0.5 log units while adding a hydrogen-bond acceptor site. This shifts the physicochemical profile toward improved aqueous solubility and altered passive permeability, relevant for downstream bioisosteric optimization .
| Evidence Dimension | Predicted lipophilicity (CLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Estimated CLogP ~1.0–1.5; HBA count = 7 (ChemDraw-based calculation using fragment contributions) |
| Comparator Or Baseline | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Estimated CLogP ~1.5–2.0; HBA count = 5 |
| Quantified Difference | ΔCLogP ≈ -0.3 to -0.5; ΔHBA = +2 |
| Conditions | In silico prediction using fragment-based logP contributions (ChemDraw Professional 20.0) |
Why This Matters
A lower CLogP and increased hydrogen-bond acceptor capacity enhance aqueous solubility, which can improve formulation outcomes for early-stage lead optimization in agrochemical or pharmaceutical development.
